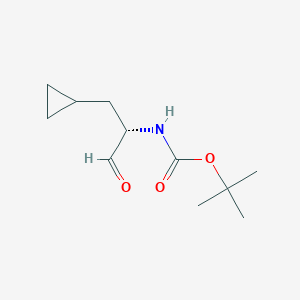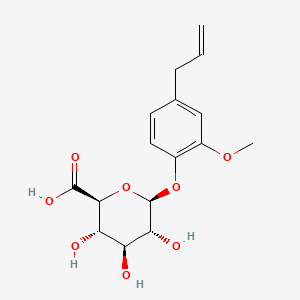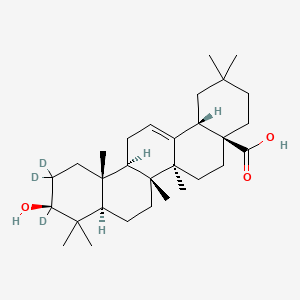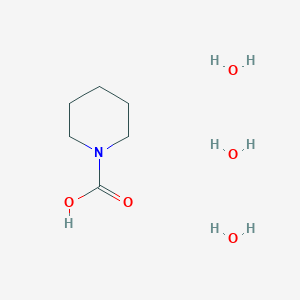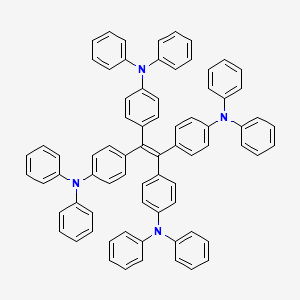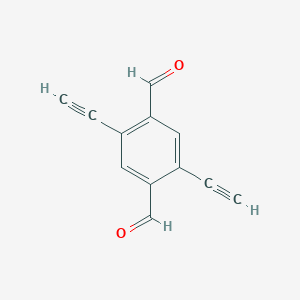
2,5-Diethynylterephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethynylterephthalaldehyde is an organic compound with the molecular formula C₁₂H₆O₂ It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Bromination: Terephthalaldehyde is brominated to form 2,5-dibromoterephthalaldehyde.
Sonogashira Coupling: The dibrominated compound undergoes a Sonogashira coupling reaction with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethynylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Oxidation: 2,5-Diethynylterephthalic acid.
Reduction: 2,5-Diethynylterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Diethynylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2,5-Diethynylterephthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and ethynyl groups. These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalaldehyde: The parent compound with hydrogen atoms instead of ethynyl groups.
2,5-Dibromoterephthalaldehyde: An intermediate in the synthesis of 2,5-Diethynylterephthalaldehyde.
2,5-Diethynylbenzaldehyde: A similar compound with ethynyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of both aldehyde and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C12H6O2 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2,5-diethynylterephthalaldehyde |
InChI |
InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H |
Clave InChI |
ZISLHLJUYIWHEU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1C=O)C#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


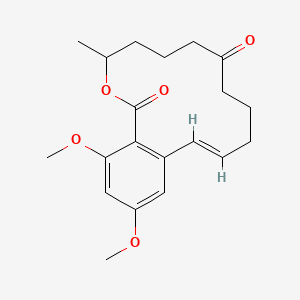

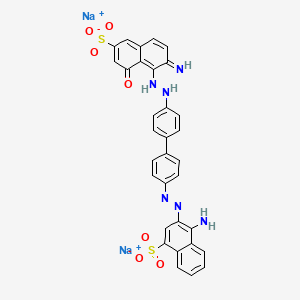

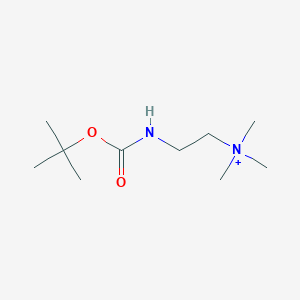
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
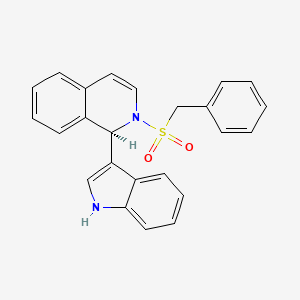
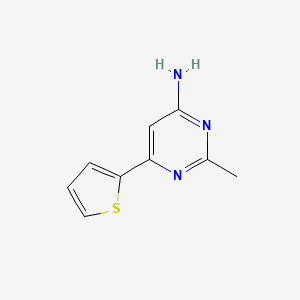
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
